4-Fluoro-6-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole family, characterized by the presence of a fluorine atom and a methyl group on the benzimidazole ring. This structural configuration enhances its chemical properties and makes it a compound of significant interest across various scientific fields, including pharmaceuticals, agrochemicals, and material sciences. The compound is recognized for its potential applications as an enzyme inhibitor and its explored antimicrobial and anticancer properties .
4-Fluoro-6-methyl-1H-benzimidazole is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often synthesized through various chemical reactions involving precursors such as 4-fluoro-2-nitroaniline. This compound's unique attributes arise from the combination of the fluorine atom's electron-withdrawing nature and the methyl group's hydrophobic characteristics, which influence its biological activity and reactivity .
The synthesis of 4-Fluoro-6-methyl-1H-benzimidazole typically involves cyclization reactions. One common method includes:
Industrial synthesis may employ continuous flow reactors to enhance efficiency and yield. Key parameters such as temperature, pressure, and solvent choice are optimized to achieve high production rates .
4-Fluoro-6-methyl-1H-benzimidazole can undergo several types of chemical reactions:
The conditions for these reactions vary:
The mechanism of action for 4-Fluoro-6-methyl-1H-benzimidazole derivatives often involves interaction with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. These compounds exhibit significant importance in medicinal chemistry due to their potential as chemotherapeutic agents against various diseases, including cancer .
4-Fluoro-6-methyl-1H-benzimidazole has numerous applications in scientific research:
4-Fluoro-6-methyl-1H-benzimidazole’s core structure mimics endogenous purine nucleotides (adenine/guanine), enabling unique biomolecular interactions essential for therapeutic activity. The fluorine atom at C4 and methyl group at C6 create electronic and steric perturbations that enhance target binding specificity. This pharmacophore readily accepts or donates protons, facilitating hydrogen bonding, van der Waals contacts, π-π stacking, and hydrophobic interactions with biological macromolecules [1] [8]. The fluorine atom’s strong electronegativity increases the compound’s polarity and binding affinity to enzymes like kinases and topoisomerases, while the methyl group augments lipophilicity for improved membrane penetration [7] [8].
Table 1: Biomolecular Interactions Enabled by Structural Features
Structural Element | Electronic Effect | Primary Biomolecular Interactions | Biological Targets |
---|---|---|---|
Benzimidazole core | Proton donor/acceptor | Hydrogen bonding, π-π stacking | DNA minor groove, kinase ATP pockets |
C4-Fluorine | High electronegativity | Polar contacts, dipole-dipole | Enzyme active sites (CYP450, PARP) |
C6-Methyl | Electron-donating (+I effect) | Hydrophobic interactions, van der Waals | Tubulin polymerization sites |
N1-H | Acidic proton (pKa ~5.3) | Salt formation, coordination | Metal-containing enzymes |
X-ray crystallographic analyses of similar fluorinated benzimidazoles bound to DNA (PDB: 2B3E) reveal minor groove insertion via hydrogen bonding with adenine-thymine base pairs and van der Waals contacts with deoxyribose sugars [1]. In kinase targets (e.g., VEGFR2), the bicyclic core occupies the adenine-binding pocket, forming methionine-sulfur-π interactions (PDB: 3EWH), while the fluorine atom stabilizes adjacent backbone amides [1] [4]. This dual functionality underpins the scaffold’s versatility across therapeutic target classes.
The benzimidazole core features prominently in FDA-approved drugs across therapeutic domains, validating its pharmaceutical relevance. Notable examples include:
Table 2: Clinically Utilized Benzimidazole Derivatives with Target Indications
Drug Name | Substituents | Primary Indication | Molecular Target | Clinical Status |
---|---|---|---|---|
Abemaciclib | 6-Acetyl | Breast cancer | CDK4/6 inhibitor | Approved (2017) |
Veliparib | 5-Fluoro | Ovarian cancer | PARP inhibitor | Phase III |
Dovitinib | 6-Trifluoromethyl | Renal carcinoma | FGFR/VEGFR inhibitor | Approved (2012) |
Bendamustine | 5-Chloro-1-methyl | Leukemia/Lymphoma | DNA alkylator | Approved (2008) |
Mebendazole | 5-Benzoyl | Anthelmintic | Tubulin polymerization | Approved/Repurposed |
The structural similarity of 4-fluoro-6-methyl-1H-benzimidazole to these agents, particularly veliparib (5-fluoro) and dovitinib (6-trifluoromethyl), suggests significant repurposing potential. The C4-fluorine resembles modifications in PARP inhibitors like veliparib, which exploit fluorine’s electron-withdrawing properties to enhance NAD⁺-binding site interactions [4] [5]. Meanwhile, the C6-methyl group mimics the steric bulk of trifluoromethyl in dovitinib, enabling hydrophobic occupation of kinase allosteric pockets [4] [8].
Drug repurposing studies demonstrate that fluorinated benzimidazoles originally developed as antiparasitics (e.g., flubendazole) exhibit potent anticancer activity through tubulin disruption and kinase inhibition [5] [8]. The 4-fluoro-6-methyl derivative’s balanced logP (~2.1) and moderate polarity (TPSA ≈ 35 Ų) align with Lipinski’s rule parameters for drug-likeness, further supporting its repositioning potential [8] [10]. Computational docking predicts strong affinity (ΔG < -8.5 kcal/mol) for cancer targets including HDACs and BRAF kinases, warranting experimental validation [8].
The structural configuration of 4-fluoro-6-methyl-1H-benzimidazole enables concurrent activity against microbial pathogens and malignant cells—a critical advantage for immunocompromised patients (e.g., chemotherapy recipients, HIV/AIDS, transplant cases). This dual functionality stems from:
Tubulin Targeting: The methyl-fluorine substitution pattern enhances binding to β-tubulin at the colchicine site, disrupting microtubule assembly in rapidly dividing cells. Analogous compounds like nocodazole (2-methoxy) and mebendazole (5-benzoyl) inhibit fungal/cancer cell division at IC₅₀ values of 0.02–1.8 μM by arresting cells at G2/M phase [4] [5] [8]. Hybrid derivatives combining benzimidazole cores with triazole motifs (e.g., compound 11 in [6]) exhibit MIC values of <0.063 μg/mL against Candida albicans while maintaining IC₅₀ of 1.84–10.28 μg/mL against cancer lines—surpassing fluconazole and paclitaxel in potency [2] [6].
Enzyme Inhibition: The fluorine atom facilitates inhibition of microbial/human enzymes with structural homology. In pathogens, it blocks ergosterol biosynthesis via lanosterol 14α-demethylase (CYP51) inhibition (IC₅₀ = 5.6 μM reported for similar compounds) [6]. In cancer cells, it impairs energy metabolism by binding phosphofructokinase-2 (observed in fluorinated nifuroxazide analogs) [7]. This dual targeting is particularly effective against opportunistic infections in cancer patients, where compounds like 4-fluoro-6-methyl-1H-benzimidazole derivatives could simultaneously target Cryptococcus neoformans (MIC₉₀ = 0.49 μg/mL) and lymphoma cells [6] [7].
Biofilm Penetration: Fluorine’s small atomic radius and lipophilicity enhance penetration through microbial/cancer cell membranes and biofilms. Hybrid benzimidazole-chalcone derivatives achieve >80% inhibition of C. albicans biofilm metabolic activity at 8× MIC, outperforming fluconazole [6].
Resistance to existing benzimidazole drugs necessitates structurally innovative derivatives:
Table 3: Resistance Mechanisms and Scaffold Innovation Strategies
Resistance Mechanism | Effect on Conventional Drugs | 4-Fluoro-6-methyl-1H-benzimidazole Countermeasures |
---|---|---|
CYP51 mutations (Fungal) | 64–128× MIC increase for azoles | Fluorine forms stronger H-bonds with mutant active sites |
Efflux pump upregulation | Reduced intracellular accumulation | Methyl group enhances lipophilicity for passive diffusion |
Tubulin isotype switching | Loss of microtubule affinity | Core structure binds conserved β-tubulin residues |
Kinase gatekeeper mutations | Steric hindrance of drug binding | Compact C6-methyl avoids steric clashes |
DNA repair upregulation | Reduced alkylating agent efficacy | Fluorine sensitizes cells to DNA damage |
Novel scaffolds incorporating the 4-fluoro-6-methyl motif show promise against multi-drug-resistant strains. Molecular dynamics simulations confirm stable binding (RMSD < 1.5 Å over 100 ns) of such derivatives to mutant Staphylococcus aureus dihydrofolate reductase—a key enzyme in methicillin-resistant strains (MRSA) [2] [9]. Similarly, fluorinated benzimidazole-PARP inhibitors maintain nanomolar affinity for olaparib-resistant cancer cells harboring PARP-1 mutations [1] [4].
Concluding Remarks
The strategic incorporation of fluorine and methyl groups at C4 and C6 positions endows this benzimidazole scaffold with distinct advantages for modern drug discovery. Future research should prioritize structure-activity relationship (SAR) studies optimizing substituent patterns at N1 and C2 positions, coupled with advanced delivery systems to maximize therapeutic utility against resistant pathogens and malignancies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: